molecular formula C22H18N4O3S B2574839 N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251622-82-8

N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2574839
CAS No.: 1251622-82-8
M. Wt: 418.47
InChI Key: NESMUJRJMFRDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole ring linked to a pyridinyl group via a thioether bridge, with an acetamide moiety terminating in a 4-methoxyphenyl substituent. The oxadiazole ring enhances electron-withdrawing properties, while the pyridinyl group may facilitate π-π stacking interactions in biological targets. The 4-methoxyphenyl group likely improves lipophilicity and membrane permeability, critical for bioavailability .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-28-18-10-8-17(9-11-18)24-19(27)14-30-20-12-7-16(13-23-20)22-25-21(26-29-22)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESMUJRJMFRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxyphenyl group
  • An oxadiazole ring
  • A pyridine moiety
  • A thioacetamide linkage

These structural components contribute to its unique biological properties and mechanisms of action.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating their activity. This can lead to altered metabolic pathways crucial for cell survival and proliferation.
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways, potentially influencing cellular responses related to inflammation and cancer progression.
  • Oxidative Stress Modulation : The oxadiazole moiety is known for its ability to influence oxidative stress levels within cells, which can be pivotal in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)15.0
Compound BHeLa (Cervical Cancer)12.5
Compound CA549 (Lung Cancer)20.0

These findings suggest that the presence of the oxadiazole ring enhances the anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study conducted on various oxadiazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study revealed that these compounds significantly reduced tumor size compared to controls, suggesting their potential as effective anticancer agents.
  • Research on Mechanism-Based Approaches :
    Another investigation focused on the mechanism-based approaches of oxadiazole derivatives in targeting cancer-related enzymes such as thymidylate synthase and HDAC. The results indicated that this compound could effectively inhibit these enzymes, leading to reduced tumor proliferation rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Variations

1,3,4-Oxadiazole Derivatives

  • Compound 2b (): 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
    • Structural Difference: Benzofuran substituent vs. pyridinyl-phenyl in the target compound.
    • Activity: Exhibits potent antimicrobial activity, attributed to the oxadiazole-thioacetamide core. The methoxyphenyl group may enhance cellular uptake .

1,3,4-Thiadiazole Derivatives

  • Compound 5k (): 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Structural Difference: Thiadiazole ring replaces oxadiazole; 2-methoxyphenoxy substituent. Properties: Melting point 135–136°C, lower than oxadiazole analogs, suggesting reduced crystallinity. Thiadiazoles generally exhibit weaker hydrogen-bonding capacity compared to oxadiazoles .
Triazole-Based Analogs
  • Compound 561295-12-3 (): 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Structural Difference: 1,2,4-triazole core with ethyl and thiophenyl groups.

Pharmacological and Physicochemical Properties

Physical Properties
Compound Core Structure Substituents Melting Point (°C) Notable Activity
Target Compound 1,3,4-Oxadiazole Pyridinyl-phenyl Not reported Hypothesized enzyme inhibition
2b () 1,3,4-Oxadiazole Benzofuran-2-yl Not reported Antimicrobial
5k () 1,3,4-Thiadiazole 2-Methoxyphenoxy 135–136 Not specified
561295-12-3 () 1,2,4-Triazole Thiophen-2-yl, 4-fluorophenyl Not reported Not specified

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

Methodological Answer:

  • Core Synthesis Steps :
    • 1,3,4-Oxadiazole Formation : React 3-phenylamidoxime with a pyridine-2-thiol derivative via cyclodehydration using POCl₃ or polyphosphoric acid .
    • Thioether Linkage : Couple the oxadiazole-pyridine intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Optimization Tips :
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    • Adjust stoichiometry of thiol-containing intermediates to minimize disulfide byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (acetonitrile/water 70:30) to confirm purity >95% .
    • Spectroscopy :
  • ¹H NMR (CDCl₃): Key peaks include δ 8.5–8.7 ppm (pyridine H), δ 4.1 ppm (SCH₂CO), and δ 3.8 ppm (OCH₃) .
  • IR : Confirm thioether (C-S stretch, ~680 cm⁻¹) and oxadiazole (C=N stretch, ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z ~434 [M+H]⁺) to verify molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

  • Key Modifications :
    • Oxadiazole Substitution : Replace the 3-phenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity and target binding .
    • Methoxy Position : Compare 4-methoxyphenyl with 3- or 2-substituted analogs to assess steric/electronic effects on receptor interaction .
  • Assay Design :
    • Use enzyme inhibition assays (e.g., COX-2 or lipoxygenase) to quantify IC₅₀ values .
    • Pair with computational docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What experimental approaches resolve contradictory data in pharmacological profiling (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

  • Controlled Studies :
    • Dose-Response Analysis : Test cytotoxicity (MTT assay) and therapeutic activity (e.g., apoptosis induction) across 0.1–100 μM ranges to identify therapeutic windows .
    • Selectivity Screening : Compare activity on primary cells vs. cancer cell lines (e.g., HeLa, MCF-7) to assess specificity .
  • Mechanistic Validation :
    • Use flow cytometry to differentiate necrotic vs. apoptotic cell death.
    • Validate target engagement via Western blotting (e.g., caspase-3 activation) .

Q. How can researchers address solubility challenges for in vivo studies?

Methodological Answer:

  • Formulation Strategies :
    • Co-Solvents : Use DMSO/PEG-400 mixtures (<10% DMSO to minimize toxicity) for intravenous administration .
    • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (emulsification-solvent evaporation method) to enhance bioavailability .
  • Analytical Validation :
    • Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm) in PBS (pH 7.4) .

Mechanistic and Pharmacological Questions

Q. What are the hypothesized mechanisms of action for this compound’s antimicrobial activity?

Methodological Answer:

  • Target Hypotheses :
    • Enzyme Inhibition : Potential inhibition of bacterial dihydrofolate reductase (DHFR) due to structural similarity to trimethoprim analogs .
    • Membrane Disruption : Assess via fluorescent dye leakage assays (e.g., propidium iodide uptake in E. coli) .
  • Validation Steps :
    • Perform enzyme kinetics (Km/Vmax shifts) with purified DHFR.
    • Compare MIC values against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Q. How can metabolic stability be evaluated to guide lead optimization?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Tools :
    • Use ADMET Predictor™ to estimate metabolic hotspots (e.g., methoxy group demethylation) .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Standardization Protocols :
    • Reagent Purity : Source intermediates (e.g., 3-phenylamidoxime) with ≥98% purity (HPLC-certified) .
    • Reaction Monitoring : Provide detailed TLC conditions (e.g., Rf values, visualization under UV 254 nm) .
  • Collaborative Validation :
    • Share NMR spectra (Bruker 400 MHz) in supplementary data for cross-lab comparison .

Q. How should researchers troubleshoot inconsistent biological activity data?

Methodological Answer:

  • Systematic Checks :
    • Compound Integrity : Re-analyze stored samples via HPLC to rule out degradation .
    • Assay Conditions : Standardize cell culture media (e.g., FBS lot, passage number) and incubation times .
  • Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay performance .

Safety and Handling

Q. What safety protocols are critical when handling thioether-containing compounds like this?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Disposal : Quench reaction residues with 10% NaHCO₃ before disposal to neutralize acidic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.